3-Bromo-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound that belongs to the class of quinolines, which are bicyclic structures containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a bromine atom at the 3-position and a carbonyl group at the 5-position of the quinoline structure. Its molecular formula is and it has a molecular weight of approximately 212.09 g/mol. The compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
3-Bromo-7,8-dihydroquinolin-5(6H)-one is classified under:
The synthesis of 3-Bromo-7,8-dihydroquinolin-5(6H)-one typically involves:
The reaction conditions are crucial for maximizing yield:
3-Bromo-7,8-dihydroquinolin-5(6H)-one can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Bromo-7,8-dihydroquinolin-5(6H)-one largely depends on its biological targets. It may interact with various enzymes or receptors, influencing biological pathways relevant in pharmacology. Specific studies are needed to elucidate its precise interactions and effects on cellular processes .
3-Bromo-7,8-dihydroquinolin-5(6H)-one has several potential applications:
Quinolinone derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. These bicyclic nitrogen-containing heterocycles—comprising a benzene ring fused to a 2-pyridone ring—serve as the molecular foundation for numerous therapeutic agents. The 4-quinolone core, in particular, is indispensable in antibacterial drug development, exemplified by fluoroquinolones like ciprofloxacin and levofloxacin. These agents inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, disrupting DNA replication and exhibiting broad-spectrum activity against Gram-positive and Gram-negative pathogens [3] [9]. Beyond antibacterials, quinolinones demonstrate anticancer properties by impeding DNA synthesis through topoisomerase inhibition or oxidative stress induction. Modifications at positions C-3, C-7, and C-8 significantly influence their bioactivity, enabling tailored designs against resistant strains or specific cancer types [3] . Recent advances include hybrid molecules, such as Ro 23-9424 (combining a quinolone with a cephalosporin), which exploit dual mechanisms of action to overcome resistance [3].
Table 1: Pharmacological Applications of Quinolinone Derivatives
Biological Target | Therapeutic Area | Key Derivatives | Structural Determinants |
---|---|---|---|
DNA gyrase/topo IV | Antibacterial | Ciprofloxacin, Levofloxacin | C-6 Fluorine; C-7 Piperazinyl ring |
Topoisomerase I/II | Anticancer | Voreloxin, Quarfloxin | C-2 Aryl; C-7 Pyrrolidinyl substituents |
Viral RdRp | Antiviral | Experimental I-13e analogs | C-2 Hydrophobic/hydrophilic groups |
Bromine serves as a strategic substituent in heterocyclic drug design due to its dual role as a synthetic handle and modulator of bioactivity. As a halogen, bromine enhances lipophilicity and membrane permeability by increasing the LogP value—critical for optimizing pharmacokinetic properties. Its steric and electronic properties facilitate interactions with hydrophobic binding pockets in biological targets, improving binding affinity [9]. In quinolone antibiotics, bromination at C-8 enhances potency against Gram-positive pathogens like MRSA but historically increased phototoxicity risks. Modern designs mitigate this through methoxy or methyl groups at C-8 while relocating bromine to positions like C-3 to maintain efficacy [9]. Bromine also enables pivotal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing late-stage diversification of the quinolinone core into complex analogs or hybrid molecules. For instance, brominated quinolones undergo palladium-catalyzed amination to generate novel piperazinyl or pyrrolidinyl derivatives with enhanced topoisomerase inhibition .
This compound features a partially saturated quinolinone scaffold with bromine at C-3 and a ketone at C-5. Its molecular formula is C₉H₈BrNO (MW: 226.07 g/mol), and key descriptors include:
The 7,8-dihydro-5(6H)-one moiety introduces conformational flexibility and reduces aromaticity compared to fully unsaturated quinolines, potentially enhancing selectivity for biological targets. Bromine at C-3 electronically activates the ring for nucleophilic substitution, facilitating C-C or C-N bond formation. This position avoids steric clashes common at C-2/C-4, preserving binding efficiency [1] [8]. Notably, the compound’s reduced state distinguishes it from analogs like 3-bromo-6,7-dihydroquinolin-8(5H)-one (PubChem CID: 59707113), where the ketone position alters hydrogen-bonding patterns [10]. Computational studies suggest the carbonyl group engages in strong dipole interactions with target proteins, while bromine contributes to van der Waals contacts in hydrophobic pockets—critical for inhibiting enzymes like topoisomerases or kinases [2] .
Table 2: Molecular Characteristics of 3-Bromo-7,8-dihydroquinolin-5(6H)-one
Property | Value | Significance |
---|---|---|
Molecular Weight | 226.07 g/mol | Ideal for cell permeability (Rule of 5 compliant) |
Rotatable Bonds | 0 | Rigid structure enhancing target selectivity |
H-Bond Acceptors/Donors | 2 / 0 | Dictates solubility and protein interactions |
Aromatic Rings | 1 | Balances hydrophobicity and planarity |
The synthesis of 3-bromo-7,8-dihydroquinolin-5(6H)-one leverages Baylis-Hillman adducts or cyclohexane-1,3-dione precursors. A patented route involves:
Table 3: Synthetic Methods for 3-Bromo-7,8-dihydroquinolin-5(6H)-one
Method | Key Reagents | Yield | Advantages |
---|---|---|---|
Baylis-Hillman Cyclization | Acrylates, NH₄OAc, EtOH | 78% | High regioselectivity; scalable |
Knorr Synthesis | Aniline, β-ketoester, H₂SO₄ | 45% | Access to C-4 substituted derivatives |
Post-Cyclization Bromination | NBS, CHCl₃ | 82% | Compatible with sensitive functional groups |
While direct studies of 3-bromo-7,8-dihydroquinolin-5(6H)-one are limited, its structural analogs exhibit compelling bioactivities:
The dihydroketone moiety may reduce off-target effects compared to planar quinolines, as partial saturation decreases intercalation into mammalian DNA. Current research focuses on leveraging this scaffold in antibacterial hybrids (e.g., quinolone-oxazolidinones) and kinase inhibitors, exploiting bromine for targeted diversification [3] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2